3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride
Description
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methyl group at the para position and a diethylamino-sulfonyl group at the meta position. The sulfonyl chloride (-SO₂Cl) moiety confers high electrophilicity, enabling reactivity with nucleophiles such as amines, alcohols, and thiols . The diethylamino (-N(C₂H₅)₂) group introduces steric hindrance, which modulates reaction kinetics and selectivity in synthetic applications . This compound is utilized in the synthesis of sulfonamides, sulfonate esters, and other intermediates, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₁₃ClNO₄S₂, with a molecular weight of 334.85 g/mol .
Properties
Molecular Formula |
C11H16ClNO4S2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(diethylsulfamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO4S2/c1-4-13(5-2)19(16,17)11-8-10(18(12,14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WEGACJCCJHXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid with thionyl chloride or phosphorus pentachloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
Industrial Production Methods
In industrial settings, the production of 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide moieties.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Electronic Differences
The compound is compared below with 4′-Methylbiphenyl-3-sulfonyl chloride (CAS: 885950-93-6), a biphenyl-based sulfonyl chloride .
Kinetic and Thermodynamic Data
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